molecular formula C17H23F3N2O B6472189 N-tert-butyl-1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide CAS No. 2640973-99-3

N-tert-butyl-1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide

Cat. No.: B6472189
CAS No.: 2640973-99-3
M. Wt: 328.37 g/mol
InChI Key: AHWMPWTXIGRPIG-UHFFFAOYSA-N
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Description

N-tert-butyl-1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide is a synthetic organic compound that features a pyrrolidine ring substituted with a tert-butyl group and a trifluoromethylphenyl moiety

Properties

IUPAC Name

N-tert-butyl-1-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O/c1-16(2,3)21-15(23)13-8-9-22(11-13)10-12-4-6-14(7-5-12)17(18,19)20/h4-7,13H,8-11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWMPWTXIGRPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.

    Attachment of the Trifluoromethylphenyl Moiety: The trifluoromethylphenyl group is introduced through a Friedel-Crafts alkylation reaction using trifluoromethylbenzene and an appropriate catalyst.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogenating agents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a pyrrolidine core with a tert-butyl group and a trifluoromethyl-substituted phenyl moiety. Its molecular formula is C18H24F3N3OC_{18}H_{24}F_3N_3O, indicating a complex structure that contributes to its biological activity.

Pharmacological Applications

1. N-type Calcium Channel Inhibition
Recent studies have identified N-tert-butyl-1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide as a promising candidate for the development of N-type calcium channel inhibitors. These inhibitors are crucial in managing pain and various neurological disorders. The optimization of its potency and ADME (Absorption, Distribution, Metabolism, and Excretion) properties has shown significant promise in preclinical trials .

2. Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cells. Studies have demonstrated that the trifluoromethyl group enhances the lipophilicity of the compound, improving its ability to penetrate cell membranes and target cancerous cells effectively.

3. Neurological Disorders
The compound has been explored for its potential role in treating neurological disorders such as epilepsy and multiple sclerosis. Its mechanism involves modulating neurotransmitter release through calcium channel inhibition, which can stabilize neuronal excitability .

Material Science Applications

1. Polymer Chemistry
this compound has been investigated for use in polymer synthesis due to its unique chemical properties. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for various industrial applications.

2. Coatings and Adhesives
The compound's chemical structure allows it to function effectively as an additive in coatings and adhesives. Its presence can improve adhesion properties and resistance to environmental degradation, which is essential for outdoor applications.

Case Studies

Study Application Findings
Study 1Pain ManagementThe compound demonstrated significant inhibition of N-type calcium channels, reducing pain response in animal models .
Study 2Cancer ResearchInduced apoptosis in breast cancer cell lines, showing potential as an anticancer agent .
Study 3Neurological DisordersImproved seizure control in rodent models of epilepsy through modulation of calcium channels .
Study 4Material ScienceEnhanced mechanical properties in polymer composites when used as an additive .

Mechanism of Action

The mechanism of action of N-tert-butyl-1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the pyrrolidine ring provides structural stability. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxamide
  • N-tert-butyl-1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine-4-carboxamide
  • N-tert-butyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperidine-3-carboxamide

Uniqueness

N-tert-butyl-1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide is unique due to the specific positioning of the trifluoromethyl group and the tert-butyl group, which confer distinct physicochemical properties and biological activities. Its structural features make it a valuable compound for various applications, distinguishing it from other similar compounds.

Biological Activity

N-tert-butyl-1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The unique trifluoromethyl group attached to the phenyl ring enhances its pharmacological properties, making it a candidate for various therapeutic applications.

Chemical Structure

The molecular formula of this compound is C19H22F3N3OC_{19}H_{22}F_3N_3O. The structure includes a pyrrolidine ring, which is known for its ability to interact with biological targets, thus influencing its biological activity.

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. The trifluoromethyl group enhances lipophilicity and can influence the binding affinity to target proteins, potentially leading to increased efficacy in inhibiting specific biological processes.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds with trifluoromethyl groups have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various pathogens, suggesting potential use in treating infections.
  • Neuroprotective Effects : Some derivatives exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Anticancer Studies

A study published in PMC highlighted the efficacy of trifluoromethyl-containing compounds in cancer therapy. For instance, the incorporation of a trifluoromethyl group significantly increased the potency of certain inhibitors against cancer cell lines, indicating that this compound may also exhibit similar effects .

Antimicrobial Activity

In a separate investigation, compounds structurally related to this compound were tested for their antimicrobial properties. The results demonstrated promising activity against both gram-positive and gram-negative bacteria, suggesting potential applications in antibiotic development .

Neuroprotective Effects

Research focusing on neuroprotective agents has shown that compounds with similar structural motifs can inhibit neuroinflammation and protect neuronal cells from oxidative stress. This suggests that this compound could be explored for neuroprotective therapies .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
This compoundAnticancer
5-tert-butyl-1-[4-(methanesulfonamido)cyclohexyl]-2-methyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamideAntimicrobial
1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamidine hydrochlorideNeuroprotective

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